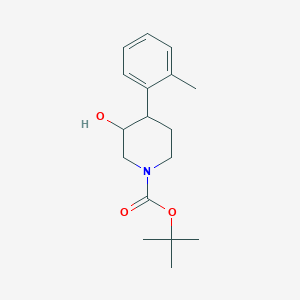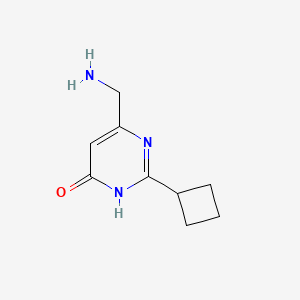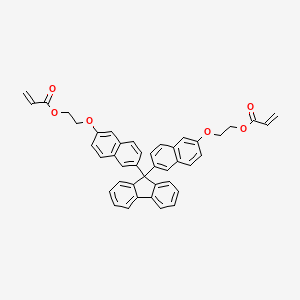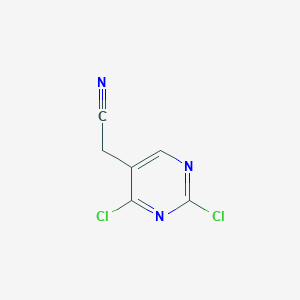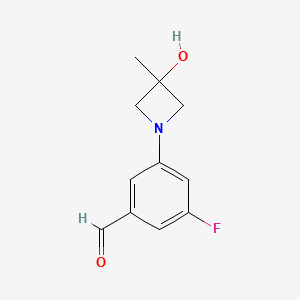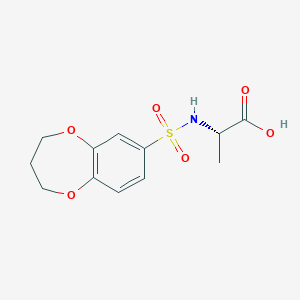
(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxepine ring fused with a sulfonamide group and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepine ring through a cyclization reaction. This is followed by the introduction of the sulfonamide group via sulfonation and subsequent amide formation. The final step involves the addition of the propanoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.
Aplicaciones Científicas De Investigación
(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodioxepine ring may interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar benzene-fused ring structure but differ in the functional groups attached.
1,5-Benzodiazepines: These compounds have a similar core structure but with different substituents and biological activities.
Uniqueness
(2S)-2-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Propiedades
Fórmula molecular |
C12H15NO6S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
(2S)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)/t8-/m0/s1 |
Clave InChI |
JBVUPFJZEUPOOC-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
SMILES canónico |
CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


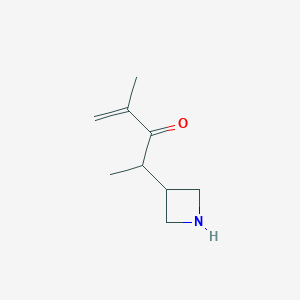
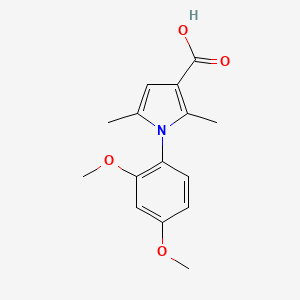

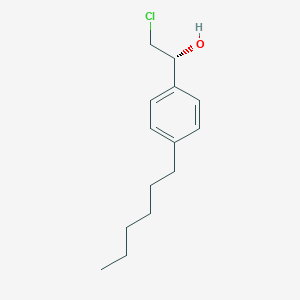
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)

![3-[1-(2-Iodophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13176515.png)

